4-(Aminomethyl)-3-bromopyridine 1-oxide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing substituents based on their position and functional hierarchy. The pyridine ring serves as the parent structure, with the nitrogen atom assigned position 1 due to the N-oxide group. The remaining substituents—bromine at position 3 and an aminomethyl group (-CH2NH2) at position 4—are numbered accordingly. Thus, the systematic name is 3-bromo-4-(aminomethyl)pyridine 1-oxide .
This nomenclature adheres to IUPAC rules by:
- Identifying the principal functional group (N-oxide) to determine the parent ring numbering.
- Assigning locants to substituents in ascending order while prioritizing electronegative groups (bromine) over alkylamino groups .
Molecular Formula and Weight Analysis
The molecular formula of 4-(aminomethyl)-3-bromopyridine 1-oxide is C6H7BrN2O , calculated as follows:
| Component | Contribution |
|---|---|
| Carbon (C) | 6 × 12.01 = 72.06 |
| Hydrogen (H) | 7 × 1.01 = 7.07 |
| Bromine (Br) | 1 × 79.90 = 79.90 |
| Nitrogen (N) | 2 × 14.01 = 28.02 |
| Oxygen (O) | 1 × 16.00 = 16.00 |
| Total | 202.05 g/mol |
The molecular weight of 202.05 g/mol reflects the compound’s moderate polarity, influenced by the electron-withdrawing bromine and N-oxide groups, as well as the electron-donating aminomethyl substituent .
Crystal Structure and Conformational Isomerism
While experimental crystallographic data for this specific compound is limited, insights can be extrapolated from analogous pyridine N-oxide derivatives. The N-oxide group introduces a dipole moment, polarizing the aromatic ring and promoting intermolecular hydrogen bonding via the oxygen atom . The aminomethyl group further enhances this polarity, enabling additional hydrogen-bonding interactions between the -NH2 moiety and adjacent molecules.
Conformational isomerism may arise from rotation around the C-C bond of the aminomethyl group, yielding distinct rotamers. For example:
- Syn-periplanar conformation : The -NH2 group aligns with the pyridine ring’s plane, maximizing resonance stabilization.
- Anti-periplanar conformation : The -NH2 group rotates 180°, reducing steric hindrance with the bromine substituent.
These conformers exhibit minor energy differences, potentially leading to polymorphism in crystalline forms .
Comparative Structural Analysis with Pyridine N-Oxide Derivatives
The structural features of this compound are contrasted with related compounds below:
The simultaneous presence of bromine and aminomethyl groups in this compound creates a unique electronic environment. Bromine’s electron-withdrawing effect destabilizes the ring’s π-system, while the aminomethyl group donates electrons via inductive effects. This duality impacts reactivity in substitution reactions and coordination chemistry, distinguishing it from simpler pyridine N-oxides .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(3-bromo-1-oxidopyridin-1-ium-4-yl)methanamine |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4-9(10)2-1-5(6)3-8/h1-2,4H,3,8H2 |
InChI Key |
STNIJESQRUJITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1CN)Br)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-bromopyridine 1-oxide can be achieved through several synthetic routes. One common method involves the bromination of 4-(Aminomethyl)pyridine followed by oxidation to introduce the N-oxide group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The oxidation step can be performed using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-bromopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized to form higher oxidation states.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Aminomethyl)-3-bromopyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-bromopyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features
The table below summarizes key structural and functional differences between 4-(Aminomethyl)-3-bromopyridine 1-oxide and related pyridine derivatives:
Functional and Pharmacological Insights
- Potency and Mechanism: Analogous compounds like 4-(aminomethyl)pyridine and 4-di(methylamino)pyridine demonstrate enhanced HVACCs potentiation compared to 4-AP, attributed to increased electron-donating effects from alkylated amino groups, which stabilize channel interactions . The bromine and N-oxide groups in this compound may further modulate binding affinity or pharmacokinetics, though empirical data are lacking.
- Therapeutic Potential: While 4-di(methylamino)pyridine shows the highest efficacy in preclinical neuromuscular dysfunction models, the brominated derivative’s increased lipophilicity could improve blood-brain barrier penetration, a critical factor for central nervous system targets . However, the N-oxide group might introduce metabolic instability, necessitating further optimization.
Notes
- The provided evidence is restricted to a single study on 4-AP analogs; conclusions about this compound are extrapolated from structural parallels.
- Bromine and N-oxide substituents introduce untested variables that may alter pharmacological behavior compared to known analogs.
- Authoritative claims about therapeutic utility require validation through targeted in vitro and in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
